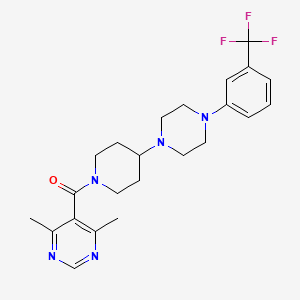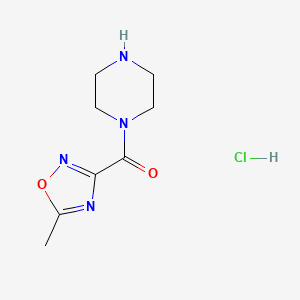![molecular formula C20H22N2O4S B2432829 N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 893097-78-4](/img/structure/B2432829.png)
N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiopropamine and Methiopropamine are structurally related to amphetamine where the phenyl ring has been replaced by thiophene . They have similar stimulant effects to amphetamine but with around one third the potency .
Synthesis Analysis
The synthesis of Methiopropamine begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1- (thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1- (thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1- (thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .Chemical Reactions Analysis
Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S- oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1- (Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .Physical And Chemical Properties Analysis
The molecular weight of Methiopropamine is 155.26 g·mol −1 .Aplicaciones Científicas De Investigación
Disposition and Metabolism Studies
Studies on compounds like SB-649868, which shares a complex structure with the compound of interest, are primarily focused on understanding their disposition and metabolism within the human body. For instance, Renzulli et al. (2011) conducted a study to determine the disposition of [14C]SB-649868 in humans, revealing that it undergoes extensive metabolism with principal elimination via feces. Such studies are crucial for identifying metabolic pathways and potential metabolites that may have therapeutic or toxicological relevance.
Toxicology and Environmental Health
Investigations into compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) are significant in environmental health research. These studies, such as those by Nagayama et al. (1998), focus on the effects of exposure to environmental pollutants on human health, including thyroid hormone status and immune system impacts in infants. Understanding the toxicology of similar complex compounds can inform safety standards and risk assessments.
Biomarker Discovery for Exposure
Research also extends to identifying biomarkers for exposure to hazardous compounds. For example, Lambert et al. (2006) explored the induction of cytochrome P450 1A2 (CYP1A2) activity as a biomarker for exposure to PCBs and PCDFs, highlighting the potential for using metabolic responses to track exposure to toxic substances in occupational settings.
Antitumor and Therapeutic Potential
Compounds with similar complexity are also explored for their antitumor properties. Hadoux et al. (2014) investigated the therapeutic benefit of temozolomide in patients with metastatic pheochromocytoma or paraganglioma, indicating the potential of certain compounds in cancer treatment through mechanisms involving specific genetic mutations and enzyme promoter methylation.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-21-19(24)17-12-7-3-2-4-10-16(12)27-20(17)22-18(23)15-11-25-13-8-5-6-9-14(13)26-15/h5-6,8-9,15H,2-4,7,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFFVTSWLIQDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432746.png)
![4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432747.png)
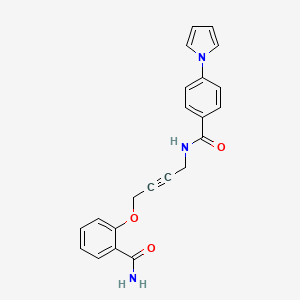
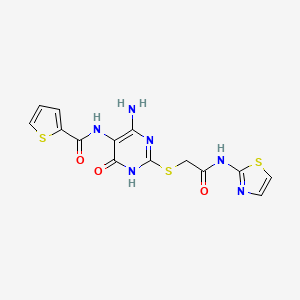
![1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432754.png)
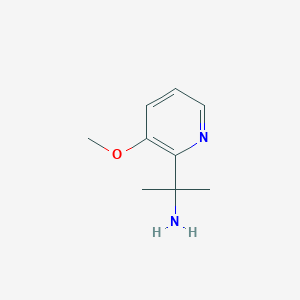
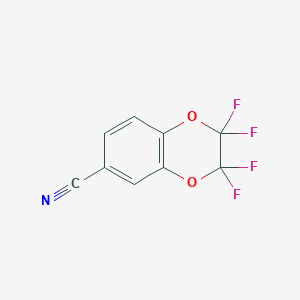

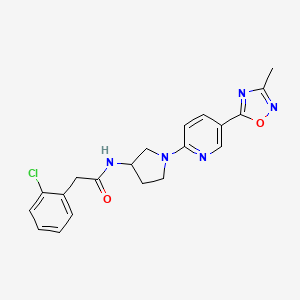
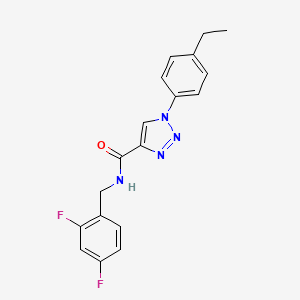
methanone](/img/structure/B2432766.png)
![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)
